1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
Description
Its structure combines a urea linker, a 2,5-dimethoxyphenyl substituent, and a fused thiazolo-pyrimidine core. The 2,5-dimethoxyphenyl group is known to enhance lipophilicity and membrane permeability, while the thiazolo-pyrimidine scaffold contributes to binding interactions with biological targets like kinases or DNA .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-9-13(14(21)20-6-7-25-16(20)17-9)19-15(22)18-11-8-10(23-2)4-5-12(11)24-3/h4-8H,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRXNCYBHSZEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and a suitable aldehyde or ketone, under acidic or basic conditions to form the thiazolopyrimidine core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with the thiazolopyrimidine intermediate.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thiazolopyrimidine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.
Substitution: Halides, nucleophiles, or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea exhibit antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives with similar structures can effectively inhibit the growth of cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . These studies typically measure the half-maximal inhibitory concentration (IC50) to evaluate potency.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor , particularly against urease, which is linked to several pathological conditions:
- Urease Inhibition : Thiourea derivatives have been extensively studied for their ability to inhibit urease activity. Urease is implicated in conditions like peptic ulcers and kidney stones. Compounds synthesized from similar frameworks have demonstrated significant urease inhibitory activity, making them candidates for further development .
Antimicrobial Properties
Preliminary studies suggest that related thiazolo-pyrimidine compounds may possess antimicrobial properties :
- Broad-Spectrum Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains, indicating their potential use in treating infections .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of urea derivatives, including those structurally related to this compound. The findings revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as more effective agents in cancer treatment .
Case Study 2: Urease Inhibition
In another research initiative focused on urease inhibitors, compounds derived from thiourea frameworks were synthesized and tested. The results indicated that modifications to the phenyl ring significantly influenced inhibitory activity. The most potent derivatives achieved IC50 values in the low micromolar range, demonstrating substantial efficacy compared to existing treatments .
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Substituent-Driven Functional Differences
The urea moiety in the target compound distinguishes it from common analogs. For example, 3,6-dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 5a,b ) replace the thiazolo-pyrimidine core with a pyrazolo-pyrimidine system and lack the urea linker. These pyrazolo derivatives, synthesized via fusion reactions with urea or thiourea, exhibit moderate antimicrobial activity but lower solubility due to their planar aromatic systems .
In contrast, 6-acetyl-2-arylhydrazone derivatives of thiazolo[3,2-a]pyrimidine (e.g., the compound in ) feature an acetyl-hydrazone group instead of urea. X-ray diffraction studies confirm that the hydrazone moiety participates in zigzag hydrogen-bonded chains in the crystalline phase, enhancing thermal stability .
Pharmacological Potential
Thiazolo-pyrimidines with electron-withdrawing groups (e.g., 5-oxo, acetyl) show enhanced enzyme inhibition. The urea group in the target compound could mimic ATP-binding motifs in kinases, making it a candidate for anticancer applications.
Data Table: Key Properties of Analogous Compounds
Research Findings and Implications
- Hydrogen Bonding : The urea group in the target compound is expected to form bifurcated hydrogen bonds, similar to patterns observed in ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivatives , which exhibit C—H···O interactions stabilizing crystal packing .
- Synthetic Challenges : Incorporating bulky substituents like 2,5-dimethoxyphenyl may require optimized conditions (e.g., glacial acetic acid reflux) to avoid side reactions .
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N2O5S
- Molecular Weight : 362.40 g/mol
- CAS Number : 303141-25-5
Research indicates that compounds with a thiazole-pyrimidine structure often exhibit significant biological activities, including anticancer and antimicrobial effects. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer progression and bacterial growth.
- Modulation of Cell Signaling Pathways : Targeting pathways such as the GSK-3β signaling pathway has been noted in related compounds, leading to reduced cell proliferation in cancer cell lines.
Anticancer Activity
A study focusing on thiazole derivatives demonstrated that compounds with similar structures exhibited potent antiproliferative effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 140 nM against GSK-3β, indicating strong inhibitory activity compared to standard drugs like AR-A014418 (IC50 = 330 nM) .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| AR-A014418 | 330 | Various |
| Thiazole Derivative | 140 | GSK-3β |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been highlighted in studies where thiazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, compounds in this class have shown minimum inhibitory concentrations (MIC) in the nanomolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Antiproliferative Studies : In vitro studies have shown that derivatives similar to the target compound can inhibit cell growth in human leukemia cells (U937) with less cytotoxicity towards non-cancerous cells (THP-1) .
- Antibacterial Activity : A series of thiazole-containing ureas were synthesized and tested for antibacterial efficacy. The results indicated a promising range of MIC values, suggesting that modifications in the structure can enhance antibacterial potency .
- Structure–Activity Relationship (SAR) : The SAR analysis revealed that electron-donating groups on the phenyl ring significantly affect the biological activity, suggesting avenues for further optimization of the compound's structure for enhanced efficacy .
Q & A
Q. What are the established synthetic routes for preparing 1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Construct the thiazolo[3,2-a]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or esters under reflux conditions (e.g., glacial acetic acid/acetic anhydride at 110–120°C for 8–10 hours) .
Substituent Introduction : Introduce the 7-methyl and 5-oxo groups during cyclization using precursors like chloroacetic acid and sodium acetate .
Urea Linkage : React the thiazolo-pyrimidine intermediate (bearing an amine group at position 6) with 2,5-dimethoxyphenyl isocyanate to form the urea moiety. Solvent choice (e.g., DMF or THF) and temperature (room temperature to 60°C) are critical for regioselectivity.
Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- X-ray Crystallography : Resolve bond lengths, angles, and conformational details (e.g., flattened boat conformation of the pyrimidine ring and dihedral angles between aromatic systems) .
- Spectroscopy :
- NMR : Assign peaks for methoxy groups (δ ~3.7–3.9 ppm for OCH₃), urea NH (δ ~8.5–9.5 ppm), and thiazole protons (δ ~6.5–7.5 ppm) .
- IR : Confirm urea C=O (1640–1680 cm⁻¹) and thiazolo-pyrimidine C=O (1700–1750 cm⁻¹) stretches .
Data Table : Example X-ray Parameters (from analogous compounds):
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Dihedral angle (thiazolo-pyrimidine vs. benzene) | 80.94° | |
| C—H···O hydrogen bonds | 2.50–2.70 Å |
Advanced Questions
Q. How can synthesis yields be optimized under varying reaction conditions?
- Methodological Answer : Key variables include:
- Solvent System : Polar aprotic solvents (e.g., DMF) improve urea coupling efficiency, while acetic acid/acetic anhydride mixtures enhance cyclization .
- Catalysts : Use catalytic p-TsOH for urea formation to reduce side reactions.
- Temperature Control : Lower temperatures (0–25°C) during urea coupling minimize decomposition.
- Substituent Effects : Electron-withdrawing groups on benzaldehyde derivatives (e.g., 2-fluorobenzylidene in ) alter reactivity; screen analogs systematically.
Case Study : Replacing 2,4,6-trimethoxybenzaldehyde with 2-fluorobenzylidene increased yield by 12% in analogous syntheses .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from:
- Purity Discrepancies : Validate compound purity via HPLC (≥95%) and elemental analysis.
- Assay Variability : Standardize bioassays (e.g., MIC for antimicrobial studies; IC₅₀ for anticancer screens) using reference compounds like doxorubicin .
- Structural Analogues : Compare activity of urea derivatives with non-urea analogs (e.g., ester or amide-linked thiazolo-pyrimidines) to isolate urea’s pharmacophoric role .
Example : A study on thiazolo-pyrimidine esters showed 3-fold higher anticancer activity than urea derivatives, suggesting substituent-dependent mechanisms .
Q. How do crystallographic studies inform conformational stability and intermolecular interactions?
- Methodological Answer : X-ray data reveal:
- Hydrogen Bonding : Urea NH groups form bifurcated C—H···O bonds (2.50–2.70 Å), stabilizing crystal packing .
- Torsional Flexibility : The 2,5-dimethoxyphenyl group exhibits restricted rotation (torsion angle ~15–25°), influencing binding to biological targets.
- Solvent Effects : Recrystallization from ethyl acetate/ethanol induces specific polymorphs; screen solvents to isolate the most bioactive form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
